molecular formula C4H5NOS2 B1584717 3-Hydroxy-4-methyl-2(3H)-thiazolethione CAS No. 49762-08-5

3-Hydroxy-4-methyl-2(3H)-thiazolethione

Cat. No.: B1584717
CAS No.: 49762-08-5
M. Wt: 147.2 g/mol
InChI Key: LOKDIDVKVVVVHK-UHFFFAOYSA-N
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Description

3-Hydroxy-4-methyl-2(3H)-thiazolethione is a heterocyclic compound containing sulfur and nitrogen atoms in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-4-methyl-2(3H)-thiazolethione typically involves the condensation of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with α-haloketones in the presence of a base. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-4-methyl-2(3H)-thiazolethione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.

    Substitution: The hydroxyl and methyl groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Halogenating agents, alkylating agents, and acylating agents can be employed for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted thiazole derivatives depending on the reagents used.

Scientific Research Applications

Fungicidal Applications

HMTT has been identified as a potential fungicide. Its ability to form complexes with divalent metals enhances its effectiveness against fungal pathogens. Studies have shown that HMTT can inhibit fungal growth by interfering with essential metabolic processes.

Case Study: Fungal Inhibition

A study evaluated the antifungal activity of HMTT against various fungal strains, demonstrating significant inhibition at low concentrations. The compound's mechanism involves the chelation of metal ions, which are crucial for fungal enzyme activity .

Alkoxy-Radical Precursors

HMTT serves as an alkoxy-radical precursor in synthetic organic chemistry. It is particularly useful in radical reactions, such as the Barton reaction, where it facilitates the generation of carbon radicals through decarboxylative rearrangement.

Synthetic Application

In a laboratory setting, HMTT was employed to generate alkoxy radicals that subsequently participated in various coupling reactions, leading to the formation of complex organic molecules .

Coordination Chemistry

The compound exhibits strong chelating properties, allowing it to form stable complexes with transition metals such as cobalt and zinc. These complexes have implications in catalysis and materials science.

Data Table: Metal Complexes of HMTT

Metal IonComplex TypeStability
Co(II)Divalent complexHigh
Zn(II)Mixed-phase complexModerate
Ni(II)Divalent complexHigh

Research indicates that the stability of these complexes can be influenced by environmental factors such as temperature and solvent choice .

Solid-State Chemistry

HMTT has been studied for its solid-state properties, which are crucial for developing new materials with specific functionalities. The solid-state structure can affect the compound's reactivity and stability.

Solid-State Analysis

X-ray crystallography has revealed detailed structural information about HMTT and its metal complexes, providing insights into their geometric configurations and interactions .

Potential Therapeutic Applications

Emerging research suggests that HMTT may have therapeutic potential beyond its fungicidal properties. Its structure allows for interaction with biological systems, which could be exploited in drug development.

Preliminary Findings

Initial studies indicate that HMTT may exhibit antimicrobial properties against certain bacterial strains. Further research is needed to explore its efficacy and mechanism of action in biological systems .

Mechanism of Action

The mechanism of action of 3-Hydroxy-4-methyl-2(3H)-thiazolethione involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites. This interaction can disrupt the normal function of the enzyme, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Thiazole: A simpler heterocyclic compound with a similar ring structure.

    Benzothiazole: Contains a fused benzene ring, offering different chemical properties.

    Thiazolidine: A saturated analog of thiazole with different reactivity.

Uniqueness

3-Hydroxy-4-methyl-2(3H)-thiazolethione is unique due to the presence of both hydroxyl and methyl groups, which influence its chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications.

Biological Activity

3-Hydroxy-4-methyl-2(3H)-thiazolethione, commonly referred to as HMTT, is a cyclic thiohydroxamic acid known for its diverse biological activities. This compound has garnered attention in various fields, including medicinal chemistry and environmental science, due to its potential applications as a fungicide and its role in complexation with metal ions.

  • Molecular Formula : C4H5NOS2
  • Molecular Weight : 149.22 g/mol
  • Melting Point : 92-94 °C
  • Solubility : Soluble in methanol (25 mg/mL) with a brownish-yellow appearance.

Antimicrobial Properties

HMTT exhibits notable antimicrobial activity against various pathogens, including bacteria and fungi. Studies have demonstrated its effectiveness in inhibiting growth and biofilm formation of Pseudomonas aeruginosa, a common opportunistic pathogen. For instance, a case study reported that HMTT significantly reduced the virulence factors of P. aeruginosa, such as elastase and rhamnolipid production, which are critical for its pathogenicity .

Pathogen Activity Reference
Pseudomonas aeruginosaInhibition of biofilm formation
Candida albicansAntifungal activity observed

Chelating Activity

HMTT acts as a chelating agent, forming stable complexes with transition metals such as cobalt and zinc. These complexes are of interest for their potential applications in catalysis and materials science. The chelation process enhances the solubility and thermal stability of metal ions, making them more bioavailable for various applications .

Antioxidant Activity

Research indicates that HMTT possesses antioxidant properties, which may contribute to its protective effects against oxidative stress in cells. This activity is particularly relevant in the context of neuroprotection and cancer therapy, where oxidative damage plays a significant role in disease progression .

The biological mechanisms by which HMTT exerts its effects include:

  • Inhibition of Quorum Sensing : HMTT disrupts the communication pathways in bacteria that regulate virulence factors, thus reducing pathogenicity .
  • Metal Ion Complexation : By forming complexes with metal ions, HMTT can alter the availability of these ions for enzymatic reactions critical to microbial survival .
  • Oxidative Stress Modulation : The compound's antioxidant properties help mitigate cellular damage caused by reactive oxygen species (ROS) .

Case Studies

  • Pseudomonas aeruginosa Inhibition :
    • A study investigated the dose-dependent effects of HMTT on P. aeruginosa strains. Results showed a significant reduction in biofilm biomass at concentrations above 50 µM, with an IC50 value determined at approximately 1.36 µM for lasB-gfp reporter strains .
  • Fungicidal Activity :
    • In vitro tests demonstrated that HMTT effectively inhibited the growth of Candida albicans at concentrations ranging from 10 to 100 µg/mL, suggesting its potential use as a topical antifungal agent.

Properties

IUPAC Name

3-hydroxy-4-methyl-1,3-thiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5NOS2/c1-3-2-8-4(7)5(3)6/h2,6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOKDIDVKVVVVHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=S)N1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50321378
Record name 3-Hydroxy-4-methyl-2(3H)-thiazolethione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50321378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49762-08-5
Record name 49762-08-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=373984
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Record name 3-Hydroxy-4-methyl-2(3H)-thiazolethione
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Hydroxy-4-methyl-2(3H)-thiazolethione
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of studying the coordination chemistry of 3-Hydroxy-4-methyl-2(3H)-thiazolethione?

A: this compound belongs to a class of compounds called cyclic thiohydroxamic acids. These compounds exhibit interesting coordination chemistry, acting as bidentate ligands through their oxygen and sulfur atoms. Understanding how this compound interacts with metal ions can provide insights into its potential applications, which may include areas like catalysis and materials science. [, ]

Q2: What have researchers learned about the solid-state structure of this compound complexes?

A: X-ray crystallography studies have revealed that this compound forms complexes with divalent metals like cobalt, nickel, copper, and zinc. [, ] Interestingly, C–H⋯S contacts were observed in these complexes, but further analysis indicated these interactions do not significantly influence the overall crystal packing. [] This finding suggests that weaker intermolecular forces, such as C–H⋯O and C–H⋯π contacts, play a more dominant role in dictating the solid-state arrangement of these complexes. []

Q3: Can this compound form solid solutions with other similar molecules?

A: Yes, research has demonstrated the formation of a molecular solid solution incorporating hydrated divalent zinc complexes of this compound and 1-hydroxy-2(1H)-pyridinethione. [] Characterization techniques like single-crystal X-ray diffraction, high-temperature powder X-ray diffraction, and solid-state NMR were employed to study this solid solution. [] This finding suggests the possibility of tuning the properties of these materials by varying the composition of the solid solution.

Q4: Are there any spectroscopic studies on this compound?

A: Yes, polarized IR spectroscopy has been employed to investigate the hydrogen bond cyclic dimers of this compound in its crystalline form. [] This technique provides valuable information about the vibrational modes of the molecule and the nature of intermolecular interactions, specifically hydrogen bonding, in the solid state.

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